N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE
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Overview
Description
“N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE” is a complex organic compound that features a benzofuran ring, a thiophene ring, and a cyclopentanecarboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, cyclization can be achieved using acid catalysts.
Introduction of the Hydroxyethyl Group: This can be done via a nucleophilic substitution reaction.
Formation of the Cyclopentanecarboxamide Moiety: This step might involve the reaction of a cyclopentanone derivative with an amine.
Coupling with the Thiophene Ring: This can be achieved through a cross-coupling reaction such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions could target the carbonyl group in the cyclopentanecarboxamide moiety.
Substitution: The aromatic rings (benzofuran and thiophene) can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong acids or bases, depending on the type of substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been investigated for their potential as pharmaceuticals. They might exhibit activities such as anti-inflammatory, anti-cancer, or antimicrobial effects.
Industry
In industry, such compounds could be used in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE: can be compared with other benzofuran or thiophene derivatives.
Cyclopentanecarboxamide derivatives: are also relevant for comparison.
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups, which might confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c22-16(14-5-6-17-15(12-14)7-10-24-17)13-21-19(23)20(8-1-2-9-20)18-4-3-11-25-18/h3-6,11-12,16,22H,1-2,7-10,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTCSCDDDJBBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC4=C(C=C3)OCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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